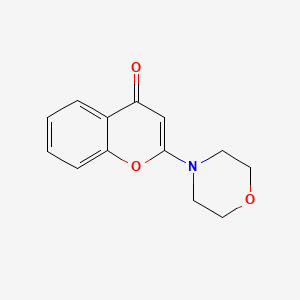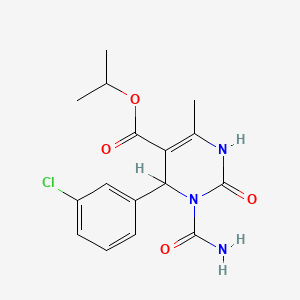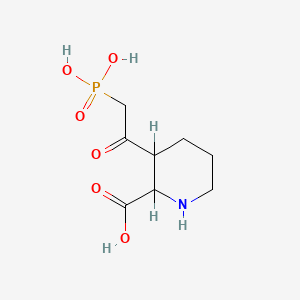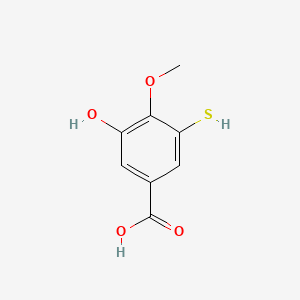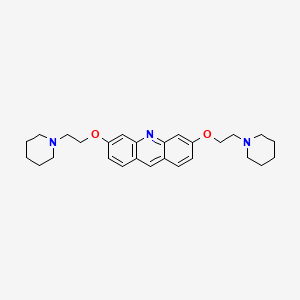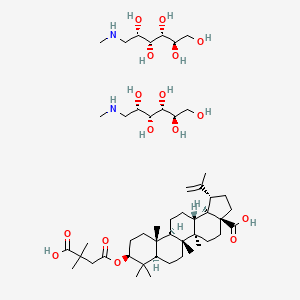
Bevirimat dimeglumine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bevirimat Dimeglumine is a dimeglumine formulation of bevirimat, a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates.
Wissenschaftliche Forschungsanwendungen
1. Mechanism of Action and HIV Inhibition
- Bevirimat dimeglumine, derived from a betulinic acid-like compound found in the Chinese herb Syzygium claviflorum, shows activity against human immunodeficiency virus (HIV). It binds to the Gag capsid precursor protein in HIV, blocking its conversion to mature capsid protein, thereby inhibiting replication in both wild-type and drug-resistant HIV-1 isolates (Bevirimat Dimeglumine, 2020).
2. Development and Clinical Trials
- Bevirimat is the first in a new class of HIV drug candidates called "maturation inhibitors" and has undergone phase IIb trials for treating AIDS. Its discovery and preclinical development as a potential clinical trial candidate, including its role as a natural product-derived chemotherapeutic agent, have been significant (K. Lee, 2010).
3. Pharmacokinetics and Safety
- Studies have investigated the pharmacokinetics and safety of bevirimat during repeated dosing in healthy volunteers. It has shown dose-proportional pharmacokinetics over a 10-day period and is well tolerated, making it potentially suitable for inclusion in highly active antiretroviral therapy regimens (David E. Martin et al., 2007).
4. Virologic Effects
- Bevirimat has demonstrated a dose-dependent reduction in viral load in HIV-infected patients, with no resistance mutations detected during the study. This supports its potential efficacy in the treatment of HIV (Patrick F. Smith et al., 2007).
5. Resistance Patterns
- Research has shown that bevirimat resistance mutations are more prevalent in HIV isolates with protease inhibitor resistance. This highlights the need for screening for resistance mutations before administering bevirimat (J. Verheyen et al., 2010).
6. In Vivo Activity
- Bevirimat has shown potent activity in HIV-1-infected SCID-hu Thy/Liv mice, reducing viral RNA significantly and protecting T cells from virus-mediated depletion. This demonstrates its in vivo efficacy and supports further clinical development (C. Stoddart et al., 2007).
7. Metabolism and Species Differences
- The drug is metabolized to monoglucuronides and diglucuronide both in vivo and in vitro, with species differences observed in glucuronidation rates. Human UDP-glucuronosyltransferases play a primary role in its metabolism (Zhiming Wen et al., 2007).
8. Resistance Mechanisms
- A single polymorphism in HIV-1 subtype C SP1 can confer natural resistance to bevirimat. This information is crucial for understanding drug resistance mechanisms (Wuxun Lu et al., 2011).
Eigenschaften
CAS-Nummer |
823821-85-8 |
|---|---|
Produktname |
Bevirimat dimeglumine |
Molekularformel |
C50H90N2O16 |
Molekulargewicht |
975.3 g/mol |
Synonyme |
3-O-(3',3'-dimethylsuccinyl)betulinic acid bevirimat MPC-4326 PA 457 PA-457 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




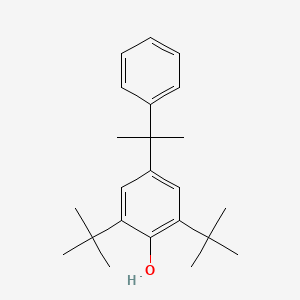
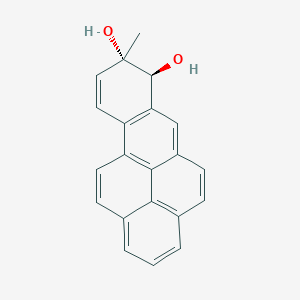
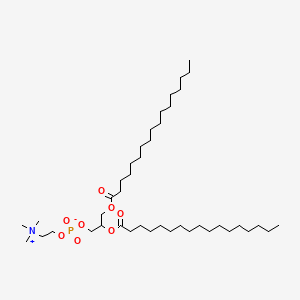
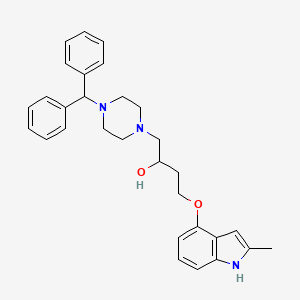

![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)
